molecular formula C10H8O3 B2881623 (E)-3-(3-Formylphenyl)acrylic acid CAS No. 74815-17-1

(E)-3-(3-Formylphenyl)acrylic acid

Cat. No.: B2881623
CAS No.: 74815-17-1
M. Wt: 176.171
InChI Key: PQXAPANLBKXEKT-SNAWJCMRSA-N
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Description

(E)-3-(3-Formylphenyl)acrylic acid is an organic compound that belongs to the cinnamic acid derivatives family It is characterized by the presence of a formyl group (-CHO) attached to the third carbon of the cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-3-(3-Formylphenyl)acrylic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of an alkali metal acetate . Another method includes the condensation of benzaldehyde with malonic acid in the presence of a weak base, followed by acid-catalyzed decarboxylation .

Industrial Production Methods: Industrial production of 3-formylcinnamic acid often involves large-scale Perkin reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(3-Formylphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: 3-Carboxycinnamic acid.

    Reduction: 3-Hydroxymethylcinnamic acid.

    Substitution: Various substituted cinnamic acids depending on the substituent introduced.

Scientific Research Applications

(E)-3-(3-Formylphenyl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 3-formylcinnamic acid is attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes involved in metabolic processes, thereby exerting antimicrobial or anticancer effects . The formyl group plays a crucial role in these interactions by forming covalent bonds with the active sites of target enzymes.

Comparison with Similar Compounds

    Cinnamic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-Hydroxycinnamic acid: Contains a hydroxyl group instead of a formyl group, leading to different chemical and biological properties.

    3-Methoxycinnamic acid: Contains a methoxy group, which affects its solubility and reactivity.

Uniqueness: (E)-3-(3-Formylphenyl)acrylic acid is unique due to the presence of the formyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

(E)-3-(3-formylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-7H,(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXAPANLBKXEKT-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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